molecular formula C24H31ClO7 B1675158 Loteprednol étabonate CAS No. 82034-46-6

Loteprednol étabonate

Numéro de catalogue: B1675158
Numéro CAS: 82034-46-6
Poids moléculaire: 466.9 g/mol
Clé InChI: DMKSVUSAATWOCU-QMVKLYBFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Loteprednol etabonate is a corticosteroid used to treat eye pain, redness, and swelling caused by certain eye problems or eye surgery . It is also used to temporarily treat itching of the eye caused by a condition known as seasonal allergic conjunctivitis . It is a topical corticoid anti-inflammatory .


Synthesis Analysis

The synthesis of Loteprednol etabonate involves several steps. One method involves adding compound II and methyltetrahydrofuran into a reaction bottle under the protection of nitrogen, cooling to -5-0 ℃, dripping dimethyl isopropoxy silane methyl magnesium chloride, stirring, controlling the temperature to be 0-5 ℃, reacting for 1 hour . Another method involves filtering the reaction liquid containing the intermediate II, adding methanol into the filtrate, adding a prepared sodium carbonate solution at 15 ℃ for reaction for 2h .


Molecular Structure Analysis

Loteprednol etabonate Form II crystallizes in the space group P21 with a = 11.96312 (6), b = 14.91862 (5), c = 6.75715 (3) Å, β = 94.1584 (3)°, V = 1202.796 (6) Å3, and Z = 2 . The crystal structure is characterized by herringbone layers in the ab-plane .


Chemical Reactions Analysis

Loteprednol etabonate is a ‘soft drug’, one that is designed to be active locally at the site of administration and then rapidly metabolized to inactive components after eliciting its actions at the desired location, thereby subsequently minimizing the chance for adverse effects .


Physical And Chemical Properties Analysis

Loteprednol etabonate is a white to off-white powder . Its molecular formula is C24H31ClO7 .

Applications De Recherche Scientifique

Loteprednol Etabonate : Analyse exhaustive des applications de la recherche scientifique

Traitement anti-inflammatoire ophtalmique : Loteprednol Etabonate (LE) est largement utilisé comme corticostéroïde topique pour traiter diverses affections inflammatoires de l'œil. Ses applications comprennent le traitement de la conjonctivite allergique, de l'uvéite, de l'acné rosacée, de la kératite ponctuée superficielle, de la kératite herpétique, de l'iritis et de la cyclite. Il est particulièrement apprécié pour son activité anti-inflammatoire puissante tout en minimisant le risque d'effets secondaires associés aux corticostéroïdes tels que l'augmentation de la pression intraoculaire et la formation de cataractes .

Gestion de l'inflammation postopératoire : LE est efficace pour gérer l'inflammation postopératoire suite à des interventions chirurgicales oculaires. Sa capacité à réduire l'enflure, la douleur et les rougeurs sans effets secondaires significatifs en fait un choix privilégié pour les soins postopératoires afin d'améliorer le confort et la récupération du patient .

Traitement de la conjonctivite allergique saisonnière : La conjonctivite allergique saisonnière est un autre domaine où LE montre une efficacité significative. Il aide à soulager les symptômes associés aux allergies saisonnières affectant les yeux, offrant un soulagement des démangeaisons, des rougeurs et des larmoiements .

Thérapie de la conjonctivite papillaire géante : LE a été utilisé en milieu clinique pour traiter la conjonctivite papillaire géante, une affection souvent associée au port de lentilles de contact à long terme. Ses propriétés anti-inflammatoires aident à réduire la formation de papilles et à améliorer le confort du patient .

Thérapie de l'uvéite : L'uvéite, une inflammation du tractus uvéal de l'œil, peut entraîner de graves complications si elle n'est pas traitée. LE est utilisé pour ses effets thérapeutiques dans le contrôle de l'inflammation et la prévention de la perte de vision potentielle associée à l'uvéite .

Systèmes innovants d'administration des médicaments : Des recherches récentes se sont concentrées sur le développement de nouveaux systèmes d'administration de médicaments pour LE afin de surmonter les limites telles que la perméation cornéenne, la rétention et la biodisponibilité. Des études ont exploré les nanoparticules liquides cristallines lyotropes (LCNP) en gels ophtalmiques in situ comme moyen d'améliorer l'administration et l'efficacité de LE .

Essais indicatifs de stabilité : La recherche scientifique s'est également penchée sur la création d'essais indicatifs de stabilité pour LE afin d'assurer la qualité et l'efficacité du médicament en vrac et en suspensions ophtalmiques. Ces essais sont cruciaux pour déterminer la stabilité de LE dans diverses conditions .

Thérapies combinées : LE est souvent associé à d'autres médicaments comme les antibiotiques pour élargir son champ thérapeutique. Par exemple, la combinaison de LE avec la tobramycine améliore son efficacité dans le traitement des conjonctivites infectieuses tout en offrant une couverture antibactérienne .

Mécanisme D'action

Target of Action

Loteprednol Etabonate (LE) is a topical corticosteroid . Its primary targets are the glucocorticoid receptors (GR) in the cells . These receptors play a crucial role in mediating the anti-inflammatory effects of corticosteroids .

Mode of Action

LE is highly lipophilic and binds with high affinity to the glucocorticoid receptor . Upon binding, it modulates the expression of inflammatory proteins, thereby inhibiting the inflammatory response . Any unbound LE is rapidly metabolized to inactive components . This ‘soft drug’ design ensures that the drug is active locally at the site of administration and minimizes the chance for adverse effects .

Biochemical Pathways

Corticosteroids like LE inhibit the inflammatory response to a variety of inciting agents . They inhibit edema, fibrin deposition, capillary dilation, and leukocyte migration, which are key components of the inflammatory response .

Pharmacokinetics

The pharmacokinetic properties of LE contribute to its efficacy and safety. Due to its lipophilic nature and small particle size, LE exhibits improved dissolution and penetration into ocular tissues . This leads to enhanced bioavailability at the site of action . Moreover, LE is rapidly metabolized to inactive components, reducing the risk of systemic side effects .

Result of Action

The molecular and cellular effects of LE’s action primarily involve the reduction of inflammation. By binding to the glucocorticoid receptor, LE modulates the expression of inflammatory proteins, leading to an overall decrease in inflammation . This results in relief from symptoms of inflammatory conditions of the eye such as allergic conjunctivitis, uveitis, and post-operative inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of LE. For instance, the presence of concurrent ocular surface inflammation can impact the effectiveness of LE . Additionally, the formulation of LE, including the use of mucus-penetrating particles, can enhance its ability to penetrate the ocular surface and improve its therapeutic effect .

Safety and Hazards

Loteprednol etabonate should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Loteprednol etabonate is currently used in ophthalmic solution for the treatment of steroid responsive inflammatory conditions of the eye such as allergic conjunctivitis, uveitis, acne rosacea, superficial punctate keratitis, herpes zoster keratitis, iritis, cyclitis, and selected infective conjunctivitides . It is also used for the treatment of post-operative inflammation and pain following ocular surgery . Future directions could include exploring other potential uses and improving the formulation for better patient compliance and simplified dosing .

Analyse Biochimique

Biochemical Properties

Loteprednol etabonate interacts with glucocorticoid receptors and has a binding affinity that is 4.3 times greater than dexamethasone . It is highly lipid soluble, which enhances its penetration into cells .

Cellular Effects

Loteprednol etabonate has potent anti-inflammatory effects. It blocks the release and action of inflammatory mediators and is clinically effective in the treatment of steroid-responsive inflammatory conditions . It also relieves ocular surface and lacrimal gland inflammation associated with dry eye .

Molecular Mechanism

The molecular mechanism of action of Loteprednol etabonate involves modulation of the cytosolic glucocorticoid receptor (GR) at the genomic level . After it binds to the GR in the cytoplasm, the activated corticosteroid-GR complex migrates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and represses the expression of proinflammatory proteins .

Temporal Effects in Laboratory Settings

Loteprednol etabonate is rapidly metabolized by tissue esterases to inactive metabolites, thereby limiting any potential adverse effects associated with its use . This rapid metabolism also suggests that the effects of Loteprednol etabonate may change over time in laboratory settings.

Metabolic Pathways

Loteprednol etabonate undergoes extensive metabolism to inactive carboxylic acid metabolites . This metabolism is primarily carried out by ester hydrolysis .

Transport and Distribution

Loteprednol etabonate is lipid soluble, which enhances its penetration into cells . This suggests that it may be transported and distributed within cells and tissues via passive diffusion.

Subcellular Localization

The subcellular localization of Loteprednol etabonate is not explicitly known. Given its mechanism of action, it is likely that it localizes to the cytoplasm when it is not bound to the glucocorticoid receptor, and to the nucleus when it is bound to the receptor and exerting its effects .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis of Loteprednol etabonate involves a multi-step process that includes several key reactions. The overall synthetic route involves the conversion of several starting materials into the final product through a series of chemical transformations.", "Starting Materials": [ "3,20-dioxo-9-fluoro-11α-hydroxy-16α-methylpregna-1,4-diene-17,21-diyl dipropanoate", "2-ethoxyacetic acid", "1,1'-carbonyldiimidazole", "triethylamine", "methanol", "dichloromethane", "sodium hydroxide", "acetic anhydride" ], "Reaction": [ "The synthesis of Loteprednol etabonate starts with the protection of the hydroxyl group at position 11α of 3,20-dioxo-9-fluoro-16α-methylpregna-1,4-diene-17,21-diyl dipropanoate using 2-ethoxyacetic acid and 1,1'-carbonyldiimidazole in the presence of triethylamine to yield the intermediate 11α-(2-ethoxyacetyl)oxy-16α-methyl-3,20-dioxo-9-fluoro-17,21-diyl dipropanoate.", "The intermediate is then subjected to a reaction with methanol and sodium hydroxide to remove the 2-ethoxyacetyl protecting group, yielding the intermediate 11α-hydroxy-16α-methyl-3,20-dioxo-9-fluoro-17,21-diyl dipropanoate.", "The final step involves the esterification of the hydroxyl group at position 17 with etabonate, which is prepared by reacting etabonol with acetic anhydride in the presence of sodium hydroxide. This reaction is carried out in dichloromethane using 1,1'-carbonyldiimidazole as a coupling agent to yield the final product, Loteprednol etabonate." ] }

82034-46-6

Formule moléculaire

C24H31ClO7

Poids moléculaire

466.9 g/mol

Nom IUPAC

chloromethyl (10R,13S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate

InChI

InChI=1S/C24H31ClO7/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3/h7,9,11,16-19,27H,4-6,8,10,12-13H2,1-3H3/t16?,17?,18?,19?,22-,23-,24-/m0/s1

Clé InChI

DMKSVUSAATWOCU-QMVKLYBFSA-N

SMILES isomérique

CCOC(=O)O[C@@]1(CCC2[C@@]1(CC(C3C2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)OCCl

SMILES

CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)OCCl

SMILES canonique

CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)OCCl

Apparence

Solid powder

melting_point

220 - 224 °C

82034-46-6

Description physique

Solid

Pictogrammes

Irritant; Health Hazard

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

3.36e-02 g/L

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

17-ethoxycarbonyloxy-11-hydroxy-3-oxoandrosta-1,4-diene-17-carboxylate, Chloromethyl
Alrex
CEHOAC
Chloromethyl 17 ethoxycarbonyloxy 11 hydroxy 3 oxoandrosta 1,4 diene 17 carboxylate
chloromethyl 17-ethoxycarbonyloxy-11-hydroxy-3-oxoandrosta-1,4-diene-17-carboxylate
Etabonate, Loteprednol
Lotemax
loteprednol
loteprednol etabonate

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Loteprednol etabonate
Reactant of Route 2
Loteprednol etabonate
Reactant of Route 3
Loteprednol etabonate
Reactant of Route 4
Loteprednol etabonate
Reactant of Route 5
Loteprednol etabonate
Reactant of Route 6
Reactant of Route 6
Loteprednol etabonate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.